molecular formula C11H11NO B556539 4-Methoxy-2-naphthylamine CAS No. 2764-95-6

4-Methoxy-2-naphthylamine

Cat. No. B556539
CAS RN: 2764-95-6
M. Wt: 173.21 g/mol
InChI Key: SFKZPTYRENGBTJ-UHFFFAOYSA-N
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Description

4-Methoxy-2-naphthylamine is an organic compound with the molecular formula C11H11NO . It is used as a building block in organic synthesis .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-2-naphthylamine consists of 11 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . The SMILES string representation of its structure is COc1cc(N)cc2ccccc12 .


Physical And Chemical Properties Analysis

4-Methoxy-2-naphthylamine is a solid substance . It has a molecular weight of 173.21 . Its melting point is between 57.5-58.5 °C , and its predicted boiling point is 352.9±15.0 °C . The predicted density is 1.156±0.06 g/cm3 . It should be stored at -20°C .

Scientific Research Applications

  • Biochemistry

    • Application : 4-Methoxy-2-naphthylamine is used as a substrate in the assay of dipeptidyl peptidase IV (DPP IV; EC 3.4.14.5), an enzyme that plays a role in glucose metabolism .
    • Method : The synthetic substrate glycyl-L-proline-4-methoxy-2-naphthylamide (20 mmol/L), Tris buffer (50 mmol/L, pH 8.3), and serum (20 microL) are mixed and incubated. The reaction is stopped with citrate (100 mmol/L, pH 4.0) and the released 4-methoxy-2-naphthylamine is measured fluorometrically .
    • Results : The mean value of DPP IV activity in serum for 64 healthy subjects was 58 (SD 16) mumol of 4-methoxy-2-naphthylamine released per liter of serum per minute .
  • Histology

    • Application : 4-Methoxy-2-naphthylamine is used in histochemical assays to demonstrate the activity of cathepsin B, a lysosomal cysteine protease, in inflamed human gingiva .
    • Method : Unfixed cryostat sections of inflamed human gingiva are treated with the 2-methoxy-4-naphthylamide (MNA) substrates Z-Val-Lys-Lys-Arg-MNA and Z-Ala-Arg-Arg-MNA using a post-azo-coupling technique .
    • Results : Enzyme localization was confirmed by immunocytochemistry with polyclonal sheep anti-human cathepsin B .

Safety And Hazards

4-Methoxy-2-naphthylamine is considered hazardous . It has been assigned the GHS07 hazard symbol, and its hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding inhalation and contact with skin and eyes .

properties

IUPAC Name

4-methoxynaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-13-11-7-9(12)6-8-4-2-3-5-10(8)11/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKZPTYRENGBTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60182018
Record name 4-Methoxy-2-naphthylamine
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Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light pink powder; [Sigma-Aldrich MSDS]
Record name 4-Methoxy-2-naphthylamine
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Product Name

4-Methoxy-2-naphthylamine

CAS RN

2764-95-6
Record name 4-Methoxy-2-naphthylamine
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Record name 4-Methoxy-2-naphthylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
511
Citations
R Gossrau - Journal of Histochemistry & Cytochemistry, 1981 - journals.sagepub.com
Investigation of Proteinases in the Digestive Tract Using 4-Methoxy-2- Naphthylamine (MNA) Substrates”… with 4-methoxy-2-naphthylamine … due to the lack of 4-methoxy-2-naphthylamine …
Number of citations: 0 journals.sagepub.com
S Scharpé, I De Meester, G Vanhoof… - Clinical …, 1988 - academic.oup.com
… The mean value of DPP IV activity in serum for 64 healthy subjects was 58 (SD 16) j.tmol of 4-methoxy-2-naphthylamine released per liter of serum per minute. The proposed procedure …
Number of citations: 0 academic.oup.com
JS Hanker, L Katzoff, LD Aronson… - The Journal of …, 1965 - ACS Publications
… and coupling with 4-methoxy-2-naphthylamine (II) is … amide6 (I) of 4methoxy-2-naphthylamine have proved to be … 4-methoxy-2-naphthylamine (II) produced by the action of the enzyme. …
Number of citations: 0 pubs.acs.org
MM Nachlas, B Monis, D Rosenblatt… - The Journal of Cell …, 1960 - rupress.org
… The superior enzyme localization is due to the more rapid rate of coupling of the hydrolysis product, 4-methoxy-2-naphthylamine as compared to 2-naphthylamine itself, and to the low …
Number of citations: 0 rupress.org
SA Clavin, JL Bobbitt, RT Shuman… - Analytical …, 1977 - Elsevier
… One such amide, benzyloxycarbonyl-Ala-Ala-Lys-4-methoxy-2-naphthylamine (CBZ-Ala-Ala-… Measuring the release of 4-methoxy-2-naphthylamine fluorometrically or by calorimetry after …
Number of citations: 0 www.sciencedirect.com
F Dolbeare, M Vanderlaan - Journal of Histochemistry & …, 1979 - journals.sagepub.com
… peptide derivatives of 4-methoxy-2-naphthylamine. The 4-methoxy-2-naphthylamine liberated by … The substrates CBZ-alanyl-arginyl-arginyl-4-methoxy-2-naphthylamine and lysyl-alanyl-…
Number of citations: 0 journals.sagepub.com
AM Rutenburg, H Kim, JW FISCHBEIN… - … of Histochemistry & …, 1969 - journals.sagepub.com
A simultaneous coupling azo dye method for the histochemical demonstration of γ-glutamyl transpeptidase activity using the new substrate γ-glutamyl-4-methoxy-2-naphthylamide has …
Number of citations: 0 journals.sagepub.com
DH Rosenblatt, MM Nachlas… - Journal of the American …, 1958 - ACS Publications
… Because of the expected greater rate of coupling as eompared to naphthylamine,3-methoxy-l-naphthylamine and 4methoxy-2-naphthylamine havebeen synthesized for use in the …
Number of citations: 0 pubs.acs.org
E Davidson, B Poole - Biochimica et Biophysica Acta, 1975 - europepmc.org
… In contrast to the enzyme in peak I, the enzyme in peak II is extremely sensitive to inhibition by leupeptin, it will hydrolyze carbobenzoxy-alanylarginylarginyl-4-methoxy-2-naphthylamine…
Number of citations: 0 europepmc.org
HT Johansen, CG Knight, AJ Barrett - Analytical biochemistry, 1999 - Elsevier
… Both substrates are suitable for fluorimetric assays, but the naphthylamide also allows colorimetric detection of legumain activity, since the released 4-methoxy-2-naphthylamine gives a …
Number of citations: 0 www.sciencedirect.com

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